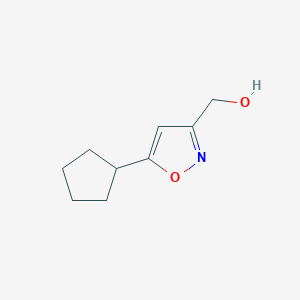

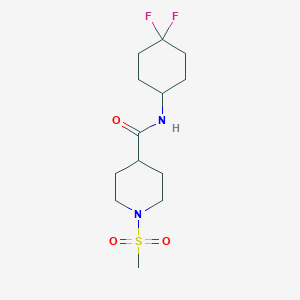

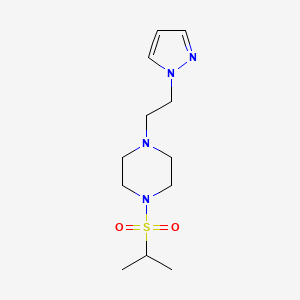

(5-Cyclopentyl-1,2-oxazol-3-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Catalyst for Huisgen 1,3-Dipolar Cycloadditions

A novel tris(triazolyl)methanol ligand has been developed, exhibiting exceptional catalytic activity for the Huisgen 1,3-dipolar cycloaddition reaction. This catalyst demonstrates efficiency under both water and neat conditions, requiring low catalyst loadings and short reaction times at room temperature, showcasing compatibility with free amino groups. Such advancements suggest potential applications of (5-Cyclopentyl-1,2-oxazol-3-yl)methanol derivatives in catalyzing similar cycloaddition reactions, underlining their significance in synthetic organic chemistry (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Synthesis of Sugar Amino Acids

Research indicates the efficient synthesis of cyclodepsipeptides incorporating sugar amino acids (alcohol) through a multicomponent reaction followed by acid-mediated macrocyclization. This process underscores the versatility of oxazolone derivatives in synthesizing complex organic molecules, suggesting that (5-Cyclopentyl-1,2-oxazol-3-yl)methanol could serve as a precursor or intermediate in crafting sugar amino acids or similar compounds (Bughin, Masson, & Zhu, 2007).

Methanol as a Reactant in Organic Synthesis

Studies have explored the role of methanol in the gold(I)-catalyzed cycloisomerizations of 1,3-dien-5-ynes, revealing that methanol's presence directs the reaction towards forming 5-alkoxycyclopentadiene rather than a substituted benzene. This highlights methanol's dual role as both a solvent and reactant in organic transformations, implying potential uses for (5-Cyclopentyl-1,2-oxazol-3-yl)methanol in similar reactions where methanol's reactivity can be harnessed (Marín‐Luna, Bolaño, López, & Faza, 2019).

Novel Synthesis of Pyrrolo[3,4-b]pyridin-5-one

A novel synthesis approach has been developed for 5-aminooxazole, utilizing methanol solutions of aldehydes, amines, and alpha-isocyanoacetamide, leading to pyrrolo[3,4-b]pyridin-5-one. This showcases the synthetic utility of (5-Cyclopentyl-1,2-oxazol-3-yl)methanol and related compounds in creating complex heterocyclic molecules, offering new pathways for pharmaceutical and material science applications (Janvier, Sun, Bienaymé, & Zhu, 2002).

Safety and Hazards

The safety information for “(5-Cyclopentyl-1,2-oxazol-3-yl)methanol” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Propriétés

IUPAC Name |

(5-cyclopentyl-1,2-oxazol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c11-6-8-5-9(12-10-8)7-3-1-2-4-7/h5,7,11H,1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXHSHUOEBJYFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC(=NO2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Cyclopentyl-1,2-oxazol-3-yl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

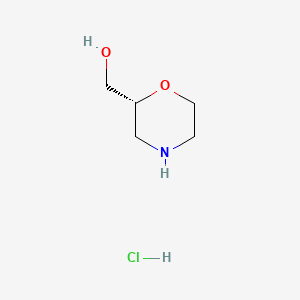

![3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid](/img/structure/B2877233.png)

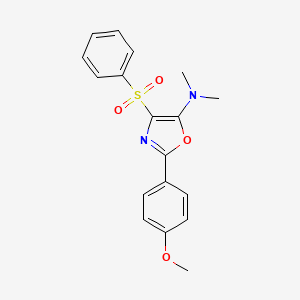

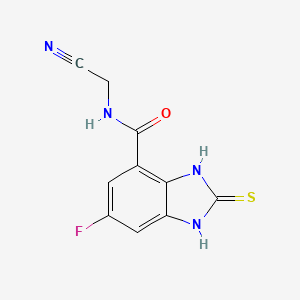

![(3Z)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2877235.png)

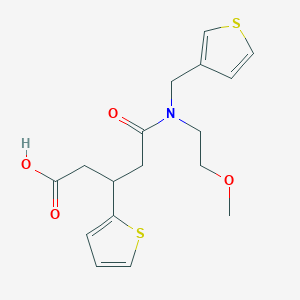

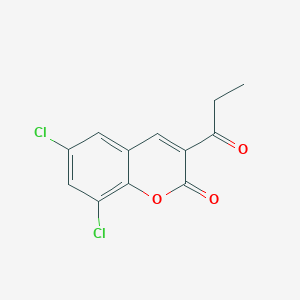

![2-amino-3-{[(E)-2-naphthylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2877256.png)